molecular formula C9H14N2O2S B1354578 Ethyl 2-amino-5-isopropylthiazole-4-carboxylate CAS No. 77505-83-0

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate

Cat. No.: B1354578
CAS No.: 77505-83-0
M. Wt: 214.29 g/mol
InChI Key: UONWSWFRDMODNB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate is a thiazole derivative with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol. This compound has garnered attention due to its unique physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

The synthesis of Ethyl 2-amino-5-isopropylthiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-5-isopropylthiazole-4-carboxylate with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted thiazole derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, with reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities but lacking the isopropyl and ethyl carboxylate groups.

    Ethyl 2-amino-4-isopropylthiazole-5-carboxylate: A closely related compound with a different substitution pattern on the thiazole ring.

    2-Amino-4-methylthiazole: Another thiazole derivative with a methyl group instead of an isopropyl group, exhibiting different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties.

Properties

IUPAC Name

ethyl 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-13-8(12)6-7(5(2)3)14-9(10)11-6/h5H,4H2,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONWSWFRDMODNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504104
Record name Ethyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77505-83-0
Record name Ethyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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